molecular formula C14H15N3O2S B11453737 7-(2-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(2-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11453737
M. Wt: 289.35 g/mol
InChI Key: IUDVPWFARLTHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be formed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via condensation reactions.

    Functional Group Modifications: The methoxyphenyl and methylamino groups can be introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the thiazolopyridine family are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Other compounds in this family with similar structures.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.

    Methylamino Derivatives: Compounds with the methylamino functional group.

Uniqueness

What sets 7-(2-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

7-(2-methoxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H15N3O2S/c1-15-14-17-13-12(20-14)9(7-11(18)16-13)8-5-3-4-6-10(8)19-2/h3-6,9H,7H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

IUDVPWFARLTHSS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.